molecular formula C24H20N2O6 B3440816 2,5-bis[(phenylacetyl)amino]terephthalic acid CAS No. 339157-51-6

2,5-bis[(phenylacetyl)amino]terephthalic acid

Cat. No.: B3440816
CAS No.: 339157-51-6
M. Wt: 432.4 g/mol
InChI Key: OJVKDQBWFVOYFA-UHFFFAOYSA-N
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Description

“2,5-bis[(phenylacetyl)amino]terephthalic acid” is a chemical compound with the molecular formula C24H20N2O6 . It has an average mass of 432.425 Da and a monoisotopic mass of 432.132141 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 24 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 348.35200, a density of 1.412g/cm3, a boiling point of 559.8ºC at 760mmHg, and a melting point of 308-312 °C (decomp) .

Properties

IUPAC Name

2,5-bis[(2-phenylacetyl)amino]terephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c27-21(11-15-7-3-1-4-8-15)25-19-13-18(24(31)32)20(14-17(19)23(29)30)26-22(28)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVKDQBWFVOYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2C(=O)O)NC(=O)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360015
Record name 2,5-bis[(2-phenylacetyl)amino]terephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339157-51-6
Record name 2,5-bis[(2-phenylacetyl)amino]terephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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